molecular formula C20H19FN4O2 B2609154 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one CAS No. 763111-47-3

4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one

Cat. No. B2609154
M. Wt: 366.396
InChI Key: MFFUYEOGICAKCK-UHFFFAOYSA-N
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Description

4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one is an intermediate used in the preparation of 4-benzyl-2H-phthalazin-1-ones . These compounds function as inhibitors of PARP-1 and PARP-2 .


Molecular Structure Analysis

The molecular formula of this compound is C20H19FN4O2 . Its molecular weight is 366.39 .


Physical And Chemical Properties Analysis

This compound has a density of 1.39±0.1 g/cm3 . It is slightly soluble in DMSO . The compound is a solid at room temperature . Its pKa is predicted to be 12.07±0.40 .

Scientific Research Applications

1. Cancer Therapy Targeting

4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one has been identified as a potent inhibitor of poly(ADP-ribose) polymerase (PARP-1 and PARP-2), with significant implications in cancer therapy. It has demonstrated high inhibitory potency and is being developed for the treatment of BRCA1- and BRCA2-defective cancers, showing standalone activity against BRCA1-deficient breast cancer cell lines (Menear et al., 2008).

2. High-Performance Polymers

This compound is involved in the synthesis of high-performance polymers, notably poly(phthalazinone ether)s, which exhibit excellent solubility and thermal properties. These polymers have potential applications in engineering plastics and membrane materials, indicating a broad range of industrial applications (Xiao et al., 2003).

3. Fluorescent Logic Gates

A study on solvent-polarity reconfigurable fluorescent 4-piperazino-N-aryl-1,8-naphthalimide crown ether logic gates found potential applications in probing cellular membranes and protein interfaces. This research implies that 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one derivatives could be useful in biochemical and molecular biology research (Gauci & Magri, 2022).

4. Antimicrobial and Anticancer Agents

Several derivatives of this compound have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains. These compounds have shown promising effects, indicating their potential as antimicrobial and anticancer agents (Mishra & Chundawat, 2019).

5. DNA Binding and Antiproliferative Properties

Derivatives of this compound have been studied for their DNA binding and antiproliferative properties, particularly in cancer cell lines like HT-29. The interaction with DNA and the induction of apoptosis in cancer cells highlight its potential as a chemotherapeutic agent (Ahagh et al., 2019).

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

4-[[4-fluoro-3-(piperazine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2/c21-17-6-5-13(11-16(17)20(27)25-9-7-22-8-10-25)12-18-14-3-1-2-4-15(14)19(26)24-23-18/h1-6,11,22H,7-10,12H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFUYEOGICAKCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one

CAS RN

2191454-50-7
Record name 4-{[4-fluoro-3-(piperazine-1-carbonyl)phenyl]methyl}-1,2-dihydrophthalazin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of industrial methylated spirits (IMS) (2200 ml) and concentrated HCl (4400 ml) was added compound C (2780.2 g) in portions at room temperature under nitrogen, the foaming was controlled by the addition rate. The solution was then stirred at 15 to 25° C. for 30 minutes and sampled for completion (HPLC).
Quantity
2780.2 g
Type
reactant
Reaction Step One
[Compound]
Name
industrial methylated spirits
Quantity
2200 mL
Type
solvent
Reaction Step One
Name
Quantity
4400 mL
Type
solvent
Reaction Step One

Citations

For This Compound
1
Citations
BK Shrivastava - US Patent 8,871,765, 2014 - Google Patents
Disclosed are compounds of general formula (I), their stere oisomers, regioisomers, tautomeric forms and novel interme diates involved in their synthesis, their pharmaceutically acceptable salts. These compounds are suitable as Poly (ADP ribose) polymerase-1 inhibitors (PARP-1 inhibitors).
Number of citations: 4 patents.google.com

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